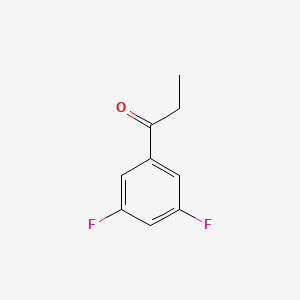

3,5-Difluoropropiophenone

Descripción general

Descripción

3,5-Difluoropropiophenone is a useful research compound. Its molecular formula is C9H8F2O and its molecular weight is 170.16 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Actividad Biológica

3,5-Difluoropropiophenone is a synthetic organic compound that has garnered attention for its potential biological activities. This article aims to explore the various biological effects of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by its fluorine substituents on the aromatic ring and a propiophenone backbone. The presence of fluorine atoms can significantly influence the compound's lipophilicity and biological interactions.

Biological Activity

Mechanisms of Action:

Research indicates that this compound exhibits several biological activities, particularly in relation to cancer cell lines. It has been shown to interact with specific pathways involved in cell proliferation and apoptosis.

- Cytotoxicity: Studies have demonstrated that this compound can induce cell death in various cancer cell lines. The compound appears to trigger apoptotic pathways, although the exact mechanisms remain under investigation .

- Phosphodiesterase Inhibition: Similar to other analogs in its class, it may inhibit phosphodiesterases (PDEs), which play critical roles in cellular signaling. This inhibition can lead to increased levels of cyclic nucleotides, thereby affecting cellular responses such as proliferation and apoptosis .

Case Studies

Several case studies have explored the efficacy of this compound in preclinical models:

-

Case Study on Cancer Cell Lines:

- A study evaluated the effects of this compound on HeLa cells (cervical cancer) and A549 cells (lung cancer). The compound exhibited significant cytotoxic effects on HeLa cells while showing lesser activity against A549 cells. This differential response highlights the potential for selective targeting of cancer types based on their molecular profiles .

-

Mechanistic Insights:

- In vitro assays revealed that treatment with this compound led to increased expression of pro-apoptotic markers and decreased levels of anti-apoptotic proteins in sensitive cell lines. This suggests that the compound may enhance apoptotic signaling pathways through modulation of key regulatory proteins .

Data Table: Summary of Biological Activities

Aplicaciones Científicas De Investigación

Based on the search results, here's what is known about the applications of compounds similar to "3,5-Difluoropropiophenone":

Scientific Research Applications

- Use as a Building Block: 2',3'-Difluoropropiophenone is used as a building block in the synthesis of more complex compounds.

- Antimicrobial studies: Research indicates that compounds with trifluoromethyl substituted phenyl groups are potent growth inhibitors of different bacterial strains, including MRSA .

- Pyrazole Derivatives: Studies have explored pyrazole derivatives with fluorine substituents as bacterial growth inhibitors. For instance, a 3-fluoro derivative was found to be slightly less potent than a 4-fluoro derivative .

- Bioactive Compounds: Bioactive compounds, including those derived from plants, are being explored for various health applications, such as improving cardiovascular, immunological, and digestive health . Plant phenolic compounds have demonstrated anti-aging, anti-inflammatory, and antioxidant properties .

- Phenolic Compounds: Plant phenolic compounds can act as antioxidants, structural polymers (lignin), attractants (flavonoids and carotenoids), UV screens (flavonoids), and signal compounds (salicylic acid) .

- Derivatives as Antimicrobial Agents: The synthesis and antimicrobial activities of 3,5-bis(trifluoromethyl)phenyl substituted pyrazole derivatives have been reported as potent antimicrobial agents .

Propiedades

IUPAC Name |

1-(3,5-difluorophenyl)propan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8F2O/c1-2-9(12)6-3-7(10)5-8(11)4-6/h3-5H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FVDQWXARVQADKN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)C1=CC(=CC(=C1)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8F2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60159306 | |

| Record name | 3,5-Difluoropropiophenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60159306 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

170.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

135306-45-5 | |

| Record name | 3,5-Difluoropropiophenone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0135306455 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3,5-Difluoropropiophenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60159306 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 135306-45-5 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the significance of 3,5-difluoropropiophenone in the synthesis of novel antidepressant compounds?

A: this compound serves as a crucial starting material in the multi-step synthesis of m-difluorinemorpholinol derivatives, some of which have shown potential antidepressant activity [, ]. The research highlights the use of this compound in synthesizing 2-(3',5'-difluorophenyl)-3,5-dimethyl-2-morpholinol hydrochloride, a compound demonstrating promising results in preclinical studies [].

Q2: Can you elaborate on the synthesis process of m-difluorinemorpholinol derivatives starting from this compound?

A2: The synthesis of m-difluorinemorpholinol derivatives, starting with this compound, involves several key steps:

- Bromination: this compound undergoes bromination, typically using cupric bromide, to introduce a bromine atom at the alpha position to the carbonyl group [].

- Amination: The brominated compound then reacts with an amine, incorporating a nitrogen atom into the structure [, ].

- Cyclization: The molecule undergoes cyclization, forming the morpholine ring system, a characteristic feature of these derivatives [, ].

- Acidification: Finally, the cyclized compound is treated with an acid, usually hydrochloric acid, to form the hydrochloride salt of the final m-difluorinemorpholinol derivative [, ].

Q3: What are the potential advantages of using this compound as a starting material in this context?

A: The research suggests that using cupric bromide for the bromination of this compound leads to high selectivity for the desired product []. Furthermore, employing nonproton polar solvents during the amination step can shorten reaction times and reduce the use of potentially toxic reagents []. These factors highlight the potential advantages of using this compound in terms of synthesis efficiency and environmental considerations.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.